1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid
Overview
Description
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[2.5]octane core, making it a unique and interesting molecule for various chemical and biological studies .
Preparation Methods
The synthesis of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Functionalization of the carboxylic acid group: This can be done through various methods, including esterification or amidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the Boc-protected amine group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid can be compared with other similar compounds, such as:
Spiro[2.5]octane derivatives: These compounds share the spirocyclic core structure but differ in their functional groups and substituents.
Boc-protected amines: These compounds have the Boc-protecting group but differ in their core structures and functional groups.
Carboxylic acid derivatives: These compounds have the carboxylic acid functional group but differ in their core structures and other substituents.
The uniqueness of this compound lies in its combination of the spirocyclic core, Boc-protected amine, and carboxylic acid functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPJTABRARMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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